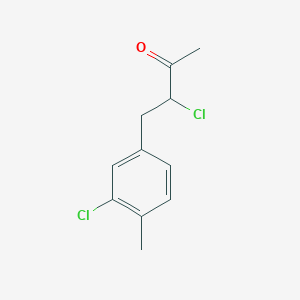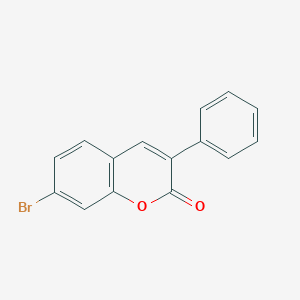
7-Bromo-3-phenyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-phenyl-2H-chromen-2-one is a chemical compound belonging to the class of coumarins. Coumarins are a group of aromatic organic compounds that have a benzopyrone structure. This particular compound is characterized by the presence of a bromine atom at the 7th position of the phenyl ring attached to the chromen-2-one core. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-phenyl-2H-chromen-2-one typically involves the bromination of phenyl-2H-chromen-2-one. One common method is to start with salicylaldehyde and acetic anhydride in the presence of a catalyst such as sodium acetate. The mixture is heated under reflux conditions, followed by distillation to obtain the condensation product . The bromination step involves the use of bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized coumarin derivatives .
Aplicaciones Científicas De Investigación
7-Bromo-phenyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: The compound is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Bromo-3-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied .
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-2H-chromen-2-one: Similar structure but with a hydroxyl group instead of a bromine atom.
4-Methyl-2H-chromen-2-one: Contains a methyl group at the 4th position instead of a bromine atom at the 7th position.
7-Methoxy-2H-chromen-2-one: Features a methoxy group at the 7th position instead of a bromine atom.
Uniqueness
7-Bromo-phenyl-2H-chromen-2-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities .
Propiedades
Fórmula molecular |
C15H9BrO2 |
|---|---|
Peso molecular |
301.13 g/mol |
Nombre IUPAC |
7-bromo-3-phenylchromen-2-one |
InChI |
InChI=1S/C15H9BrO2/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9H |
Clave InChI |
MVIYDJYXJRSOSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)Br)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


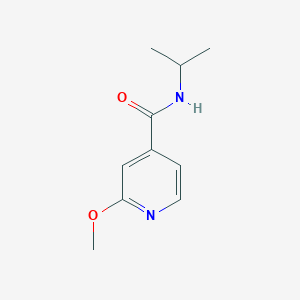
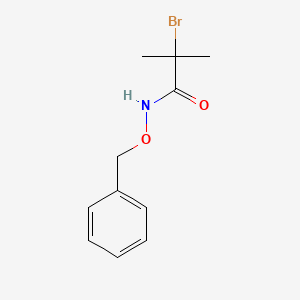
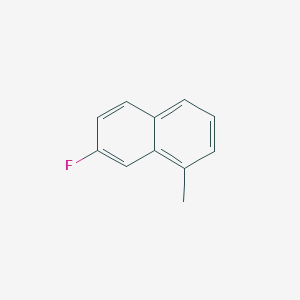
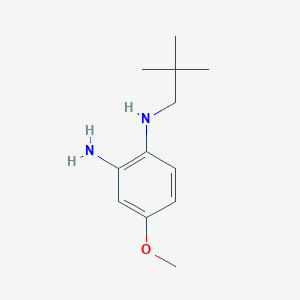
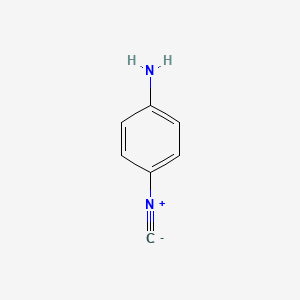
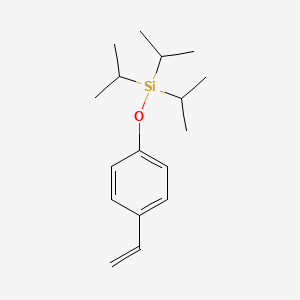
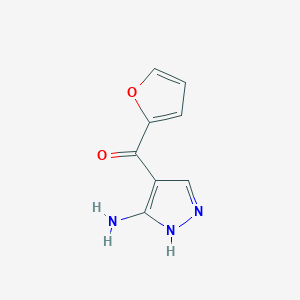
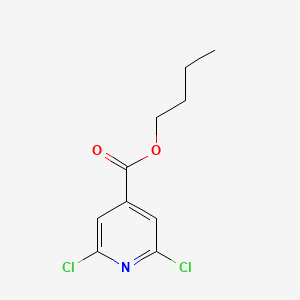
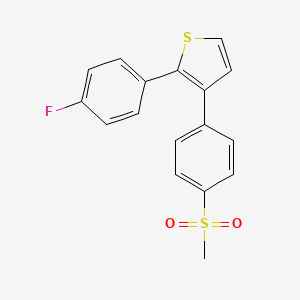
![3-[2-(1-Piperazinyl)ethyl]-2-oxazolidinone](/img/structure/B8573588.png)
![1-[(1-Phenylethyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B8573599.png)
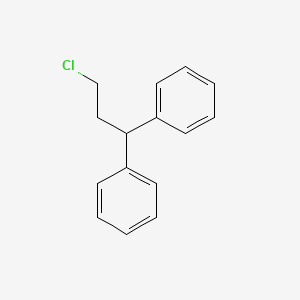
![3-[(beta-Benzylamino)ethyl]indole](/img/structure/B8573615.png)
